Cimigenol-3-O-|A-L-arabinoside
Overview
Description
Cimigenol-3-O-α-L-arabinoside is a triterpenoid compound isolated from the plant Cimicifuga foetida L . It is known for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties . The compound has a molecular formula of C35H56O9 and a molecular weight of 620.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cimigenol-3-O-α-L-arabinoside is typically isolated from the dried rhizomes of Cimicifuga foetida L . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization
Industrial Production Methods
Industrial production of Cimigenol-3-O-α-L-arabinoside involves large-scale extraction from Cimicifuga foetida L. The process includes harvesting the plant, drying the rhizomes, and performing solvent extraction followed by purification using chromatographic techniques . The final product is obtained in a highly pure form, suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Cimigenol-3-O-α-L-arabinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cimigenol-3-O-α-L-arabinoside, each with potentially unique biological activities .
Scientific Research Applications
Cimigenol-3-O-α-L-arabinoside has several scientific research applications, including:
Mechanism of Action
Cimigenol-3-O-α-L-arabinoside exerts its effects through several molecular targets and pathways. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . The activation of AMPK leads to various downstream effects, including the inhibition of inflammatory pathways, induction of apoptosis in tumor cells, and enhancement of antioxidant defenses . The compound’s ability to modulate these pathways underlies its potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Cimigenol-3-β-D-xyloside: Another triterpenoid isolated from Cimicifuga species, with similar biological activities.
Cimiracemoside C: A closely related compound with comparable anti-inflammatory and anti-tumor properties.
Cimicifugoside M: Shares structural similarities and exhibits similar pharmacological effects.
Uniqueness
Cimigenol-3-O-α-L-arabinoside is unique due to its specific glycosidic linkage (α-L-arabinoside) and its distinct molecular structure, which contributes to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(37)28-31(4,5)44-28)25-19(38)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(15-36)42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,36,39-41H,8,10-16H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCCROAABALSPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(O7)CO)O)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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